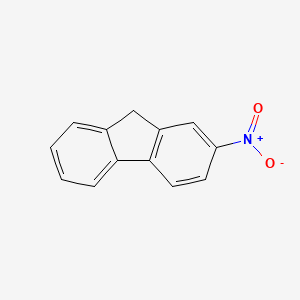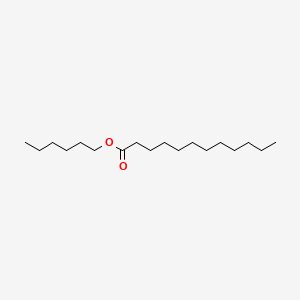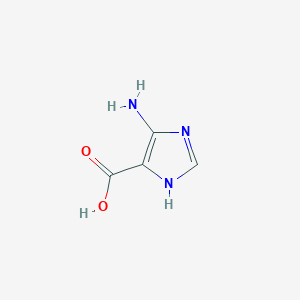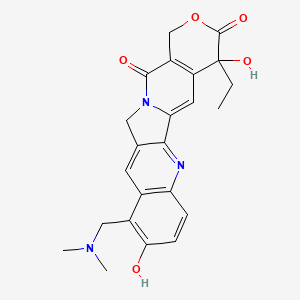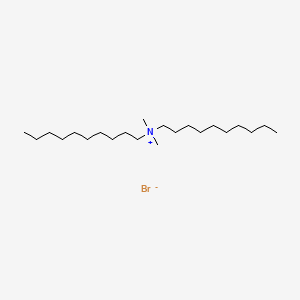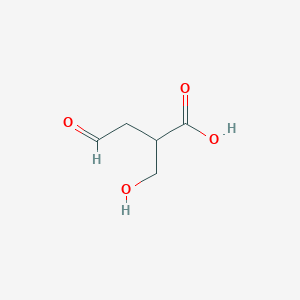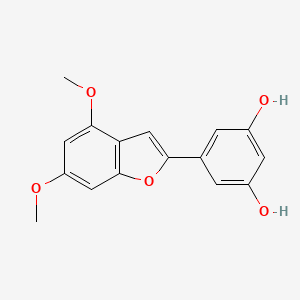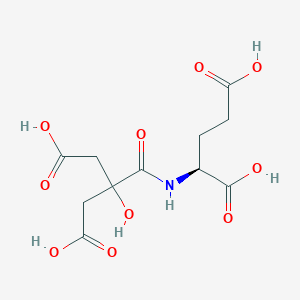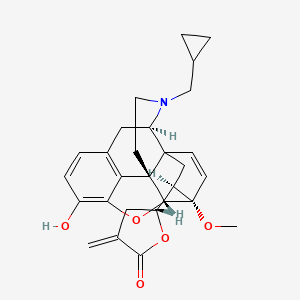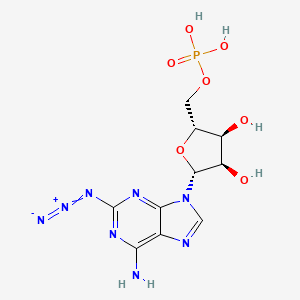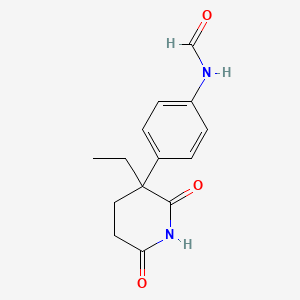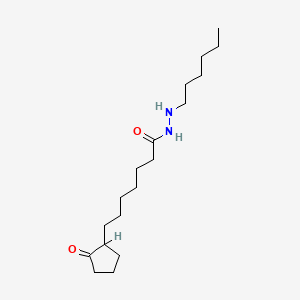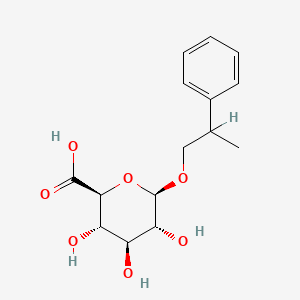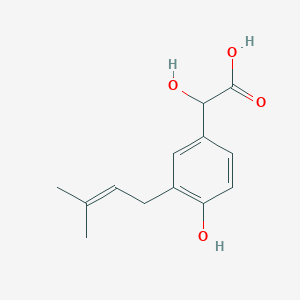
3-Dimethylallyl-4-hydroxymandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-dimethylallyl-4-hydroxymandelic acid is a 2-hydroxy monocarboxylic acid that is mandelic acid carrying dimethylallyl and hydroxy substituents at positions 3 and 4 respectively. It is a 2-hydroxy monocarboxylic acid and a member of phenols. It derives from a mandelic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxymandelate.
2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid, also known as 4-hydroxy-3-prenylmandelic acid or 3-dimethylallyl-4-hydroxymandelate, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid can be biosynthesized from mandelic acid.
Applications De Recherche Scientifique
Biotechnological Production and Environmental Sustainability
- Biotechnological Production from Renewable Resources: A study by Fei-Fei et al. (2016) highlights the engineering of Escherichia coli for producing 4-hydroxymandelic acid (4-HMA), a key compound related to 3-dimethylallyl-4-hydroxymandelic acid. This research emphasizes the potential of microbial cell factories for environmentally friendly and sustainable production of 4-HMA from lignocellulosic biomass (Fei-Fei et al., 2016).
Pharmaceutical and Antibiotic Biosynthesis
- Prenyltransferase in Clorobiocin Biosynthesis: Research by Pojer et al. (2003) identified a prenyltransferase enzyme involved in clorobiocin biosynthesis, an antibiotic. This enzyme plays a critical role in the formation of a structural moiety related to 3-dimethylallyl-4-hydroxymandelic acid (Pojer et al., 2003).
Novel Biocatalysis and Chemical Synthesis
- In Vivo Cascade Catalysis for Mandelic Acids: Youn, Albermann, and Sprenger (2020) demonstrated the use of E. coli cells expressing hydroxymandelate synthase for the biotransformation of aromatic amino acids to mandelic acids, showcasing innovative biocatalytic approaches related to 3-dimethylallyl-4-hydroxymandelic acid (Youn, Albermann & Sprenger, 2020).
Industrial Applications and Novel Polymers
- Polymerization Studies and Applications: Nan et al. (2017) conducted polymerization studies with 4-hydroxymandelic acid, a compound closely related to 3-dimethylallyl-4-hydroxymandelic acid, leading to the discovery of a novel type of highly functionalized polymers with potential industrial applications (Nan et al., 2017).
Innovative Biosensors and Biotechnology
- Development of Biosensors for HMA: A study by Liang et al. (2021) on the directed evolution of the PobR transcription factor aimed to develop biosensors for 4-hydroxymandelic acid. This research indicates the potential for creating novel biosensors for compounds related to 3-dimethylallyl-4-hydroxymandelic acid (Liang et al., 2021).
Propriétés
Nom du produit |
3-Dimethylallyl-4-hydroxymandelic acid |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)3-4-9-7-10(5-6-11(9)14)12(15)13(16)17/h3,5-7,12,14-15H,4H2,1-2H3,(H,16,17) |
Clé InChI |
VBHJEUYYPUPECH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



